2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid

Description

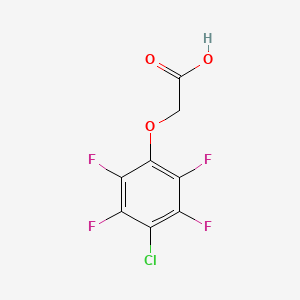

2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid is a halogenated phenylacetic acid derivative characterized by a phenoxy ring substituted with one chlorine (at the para position) and four fluorine atoms (at positions 2, 3, 5, and 6). Its molecular formula is C₈H₄ClF₄O₃, with a molecular weight of 242.57 g/mol (estimated based on substituent contributions). The compound’s structure combines strong electron-withdrawing effects from fluorine and chlorine, enhancing the acidity of its carboxylic acid group and influencing its reactivity in chemical or biological systems.

Properties

IUPAC Name |

2-(4-chloro-2,3,5,6-tetrafluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVQWCGNAZDXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=C(C(=C(C(=C1F)F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid typically involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenol with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyacetic acid derivative. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid is in the development of herbicides. Its structure allows it to inhibit specific biochemical pathways in plants, making it effective against various weeds while minimizing harm to crops. Studies have shown that compounds with similar structures exhibit selective herbicidal activity by disrupting auxin transport mechanisms in plants.

Case Study: Efficacy Against Weeds

In a controlled study, the application of this compound demonstrated a significant reduction in the growth of certain broadleaf weeds without affecting the growth of nearby cereal crops. The results indicated a potential for use in integrated weed management systems .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex molecules used in drug formulations.

Case Study: Radiolabeling Agents

Research has highlighted the use of this compound as a precursor for radiolabeling agents. These agents are crucial for imaging techniques such as PET scans. The compound has been effectively utilized to label biomolecules with fluorine-18 isotopes for enhanced imaging clarity .

Environmental Applications

Contaminant Removal

Recent studies have explored the use of this compound in environmental remediation processes. Its chemical properties allow it to bind with certain contaminants in soil and water, facilitating their removal through bioremediation techniques.

Case Study: Soil Remediation

In experiments conducted on contaminated soils, the application of this compound led to a marked decrease in pollutant levels over time. The compound's interaction with microbial communities enhanced biodegradation processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The chlorine and fluorine substitutions can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Phenoxyacetic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa*) |

|---|---|---|---|---|---|

| 2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid | Not specified | C₈H₄ClF₄O₃ | 242.57 | Cl (para), F (2,3,5,6) | ~2.1–2.5† |

| (2,3,5,6-Tetrafluorophenoxy)acetic acid | 14742-39-3 | C₈H₄F₄O₃ | 224.11 | F (2,3,5,6) | ~2.8–3.2‡ |

| 2-(4-Chloro-2-fluorophenoxy)acetic acid | 326-75-0 | C₈H₆ClFO₃ | 204.58 | Cl (para), F (ortho) | ~2.6–3.0 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | C₈H₆Cl₂O₃ | 221.04 | Cl (2,4) | 2.6–2.8 |

| 2-(4-Bromophenoxy)acetic acid | 1878-67-7 | C₈H₇BrO₃ | 231.05 | Br (para) | ~2.9–3.3 |

*Estimated pKa values based on DFT studies and experimental analogs .

†Predicted higher acidity due to combined electron-withdrawing effects of Cl and F.

‡Lower acidity than target compound due to absence of Cl.

Key Observations:

Acidity : The target compound exhibits stronger acidity compared to analogs with fewer halogens. The combined electron-withdrawing effects of Cl and F lower the pKa of the carboxylic acid group, enhancing its reactivity in deprotonation reactions .

Substituent Effects: Fluorine: The tetrafluoro substitution increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2,4-D). This may improve environmental persistence or bioavailability .

Synthetic Accessibility: Synthesis of tetrafluoro-substituted analogs (e.g., via condensation reactions with tetrafluorophenol derivatives) is more complex than mono- or dihalogenated compounds, as seen in and .

Table 2: Reactivity and Application Profiles

Key Findings:

- Environmental Impact : The tetrafluoro-chloro substitution in the target compound may confer greater persistence in environmental matrices compared to 2,4-D, aligning with concerns about PFAS-like behavior (perfluoroalkyl substances) .

Vibrational and Spectroscopic Comparisons

highlights that chloro-substituted phenylacetic acids exhibit distinct IR absorption bands (e.g., C-Cl stretch at ~550–600 cm⁻¹) compared to fluoro analogs (C-F stretch at ~1000–1100 cm⁻¹). The target compound’s IR spectrum would feature overlapping F and Cl signals, complicating analysis but providing a unique fingerprint .

Biological Activity

2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid is a fluorinated aromatic compound with potential applications in pharmacology, particularly in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H5ClF4O3

- Molecular Weight : 273.58 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of 60 cancer cell lines at a concentration of 10 µM.

Results Summary

| Cell Line Type | Growth Percent (%) | Sensitivity Level |

|---|---|---|

| RPMI-8226 (Leukemia) | 92.48 | Low |

| CCRF-CEM (Leukemia) | 92.77 | Low |

| K-562 (Leukemia) | 92.90 | Low |

| SF-539 (CNS Cancer) | 92.74 | Low |

| Average Growth | 104.68 | - |

The results indicate that the compound exhibits low anticancer activity across various cancer types, with growth percentages indicating minimal inhibition of cell proliferation in the tested lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of fluorine atoms enhances lipophilicity and may influence cellular uptake and metabolism. Further studies are needed to clarify its action pathways and molecular targets.

Case Studies and Research Findings

- In Vitro Studies : A study reported that the compound showed weak inhibition in several leukemia cell lines with an average growth inhibition rate around 5% compared to control groups .

- Comparative Analysis : When compared to other fluorinated compounds with known anticancer properties, this compound's activity was significantly lower. This suggests that while it may have some biological activity, it may not be suitable as a standalone therapeutic agent without further modification or combination with other agents .

- Potential Applications : Despite its low activity as a standalone drug, there is potential for this compound to serve as a lead structure for developing more potent derivatives through structural modifications aimed at enhancing its biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.